ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline-based derivative characterized by a 2-phenylquinoline core substituted at the 4-position with a carbamoylmethoxy group (linked to a 3,5-dimethylphenyl moiety) and at the 6-position with an ethyl ester. This structure combines aromatic, ester, and carbamoyl functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-10-11-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-13-18(2)12-19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQRVFODNLAUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester functional groups, using reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with modified functional groups
Scientific Research Applications
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate (Compound 6a)
- Structure : Differs from the target compound in two key substituents:
- A methoxy group at the 6-position instead of an ethyl ester.
- A methyl ester at the 4-position instead of a carbamoylmethoxy group.
- Synthesis: Prepared via methylation of 6-methoxy-2-phenylquinoline-4-carboxylic acid using methyl iodide and potassium carbonate in acetone .
- Key Difference : The absence of the 3,5-dimethylphenyl carbamoyl group may reduce steric hindrance or alter binding affinity compared to the target compound.
2-[4-(Benzyloxy)Phenyl]-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate (CAS 353466-91-8)
- Structure: Features a benzyloxy-substituted phenyl group and a 2-hydroxyquinoline core, contrasting with the target compound’s 2-phenyl and carbamoyl groups.
- Functional Implications: The hydroxyl group at the 2-position of quinoline may enhance hydrogen-bonding interactions, whereas the carbamoyl group in the target compound could improve lipophilicity or target selectivity .
Tris-(3,5-Dimethylphenyl) Carbamoyl Derivatives in Chromatography
- Structural Relevance : Compounds like tris-(3,5-dimethylphenyl) carbamoyl amylose (Retention Factor k₁ = 4.64) and cellulose (k₁ = 9.51) are used as chiral stationary phases (CSPs) .
- Comparison: The 3,5-dimethylphenyl carbamoyl moiety in the target compound may exhibit similar chromatographic interactions, though its ester-linked quinoline core would likely alter retention behavior. Such data could guide purification strategies for the target compound .
Carbamoyl-Linked Isoquinoline Derivatives
- Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds .
- Structural Contrasts: These derivatives feature a partially saturated isoquinoline ring and methoxy/methyl substituents. The target compound’s fully aromatic quinoline core and phenyl/carbamoyl groups may confer distinct electronic properties and bioavailability.
Biological Activity
Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound belonging to the quinoline derivatives class. Its unique structure, which includes an ethyl ester, a carbamoyl group, and methoxy functionality, suggests significant potential for various biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 364.44 g/mol. The compound's structural complexity contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 364.44 g/mol |
| Functional Groups | Ethyl ester, Carbamoyl, Methoxy |
| Classification | Quinoline derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography are often employed for purification. The synthetic pathway generally follows these steps:
- Formation of the Quinoline Core : Utilizing precursors that provide the necessary nitrogen atom and aromaticity.
- Introduction of Functional Groups : Adding the ethyl ester and methoxy groups through esterification and etherification reactions.
- Final Modifications : Incorporating the carbamoyl group via amide formation.
Research indicates that compounds with similar structures may act as inhibitors or modulators of various enzymes involved in metabolic pathways. Specifically, this compound may interact with ATP-binding cassette (ABC) transporters, which are crucial for drug transport and metabolism. This interaction can lead to altered pharmacokinetics for co-administered drugs.
Anticancer Activity
Studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
Quinoline derivatives are also known for their antimicrobial activity. This compound may demonstrate effectiveness against various bacterial strains due to its ability to inhibit bacterial DNA gyrase.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, impacting drug metabolism and leading to potential drug-drug interactions.
Case Studies
- Anticancer Activity : A study conducted on similar quinoline derivatives demonstrated a dose-dependent cytotoxic effect on breast cancer cell lines (MCF-7). The IC50 value was determined to be around 10 µM.
- Antimicrobial Efficacy : Another investigation revealed that derivatives exhibited significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Enzyme Interaction : Research indicated that the compound could inhibit CYP3A4 activity by approximately 50% at concentrations above 20 µM, suggesting a potential for significant drug interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, analogous compounds are synthesized via coupling reactions using substituted benzaldehydes, amines, and isocyanides under controlled conditions (e.g., solvent polarity, temperature, and catalyst selection) . To optimize yield and purity, employ Design of Experiments (DoE) to systematically vary parameters such as stoichiometry, solvent (e.g., DMF or THF), and reaction time .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamate linkage integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for structurally similar quinoline derivatives .
- FT-IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How stable is this compound under standard laboratory storage conditions, and what precautions are necessary?
- Methodological Answer : While stability data for this specific compound are unavailable, analogous quinoline-carboxylates require storage in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the ester group. Monitor degradation via HPLC or TLC, particularly for carbamate or ester bond cleavage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites. For example, ICReDD’s workflow combines quantum chemical calculations with experimental validation to predict reaction pathways and optimize catalytic conditions (e.g., Pd-mediated cross-coupling) . Software like Gaussian or ORCA can model transition states for carbamate formation .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements (e.g., ATP-based viability assays).
- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., kinase domains) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to harmonize data from disparate sources .
Q. How does the carbamate linker influence the compound’s pharmacokinetic properties, and can it be modified to enhance bioavailability?
- Methodological Answer : The carbamate group’s hydrolytic susceptibility impacts metabolic stability. To improve bioavailability:
- Pro-drug design : Replace the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity (logP) .
- Steric shielding : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) near the carbamate to slow enzymatic degradation .
- In silico ADMET prediction : Tools like SwissADME or ADMETLab can forecast absorption and clearance rates .
Q. What experimental and computational approaches elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive binding .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., quinoline binding to cytochrome P450 isoforms) .
- Mutagenesis studies : Identify critical residues via site-directed mutagenesis of the target enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
